molecular formula C18H25N3O3 B5360515 N-[2-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-2-oxoethyl]acetamide

N-[2-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-2-oxoethyl]acetamide

Cat. No. B5360515
M. Wt: 331.4 g/mol
InChI Key: GHTXCTZXAGMKIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-2-oxoethyl]acetamide, also known as BzEtDZPA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-[2-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-2-oxoethyl]acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. In neurons, this compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. In psychiatric disorders, this compound has been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth. In neurons, this compound has been shown to protect against oxidative stress, reduce inflammation, and promote neuronal survival. In psychiatric disorders, this compound has been shown to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-2-oxoethyl]acetamide in lab experiments is its ability to selectively target cancer cells and protect neurons from oxidative stress and inflammation. However, one limitation is the lack of information on its toxicity and potential side effects, which could affect its clinical application.

Future Directions

For the study of N-[2-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-2-oxoethyl]acetamide include further investigation into its mechanism of action, toxicity, and potential side effects. In addition, studies on its efficacy in animal models and clinical trials in humans are needed to determine its potential as a therapeutic agent in cancer treatment, neuroprotection, and psychiatric disorders.

Synthesis Methods

N-[2-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-2-oxoethyl]acetamide can be synthesized through a multi-step process that involves the reaction of 4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-amine with ethyl acetoacetate in the presence of a base such as sodium hydride. The resulting product is then treated with acetic anhydride to form this compound.

Scientific Research Applications

N-[2-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-2-oxoethyl]acetamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer treatment, neuroprotection, and psychiatric disorders. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, this compound has been shown to protect neurons from oxidative stress and reduce inflammation. In psychiatric disorders, this compound has been shown to have anxiolytic and antidepressant effects.

properties

IUPAC Name

N-[2-(4-benzyl-3-ethyl-5-oxo-1,4-diazepan-1-yl)-2-oxoethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-3-16-13-20(18(24)11-19-14(2)22)10-9-17(23)21(16)12-15-7-5-4-6-8-15/h4-8,16H,3,9-13H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTXCTZXAGMKIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)CNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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